Fmoc-D-Phe(4-CN)-OH belongs to a class of building blocks called Fmoc-protected amino acids, crucial for solid-phase peptide synthesis (SPPS) . SPPS is a widely used technique to create peptides and proteins in a controlled and efficient manner. Fmoc-D-Phe(4-CN)-OH, with its specific D-configuration and the presence of a cyano group, can be incorporated into peptide sequences to introduce unique functionalities or investigate specific structural or biological properties.
For example, the cyano group can be used as a bioorthogonal handle for selective modification or conjugation with other molecules . Additionally, the D-configuration can be employed to study the impact of chirality on peptide-protein interactions or resistance to enzymatic degradation .
Fmoc-D-Phe(4-CN)-OH can be utilized to generate specific peptides that aid in studying protein-protein interactions (PPIs) . These interactions play a crucial role in various cellular processes, and understanding them is essential for developing novel therapeutic strategies.
By incorporating Fmoc-D-Phe(4-CN)-OH into peptides known to interact with specific proteins, researchers can probe the binding sites and mechanisms involved in PPIs. The cyano group, as mentioned earlier, can be employed for labeling or attaching reporter molecules, allowing for the visualization and quantification of these interactions .
The unique properties of Fmoc-D-Phe(4-CN)-OH, particularly its D-configuration and the cyano group's potential for further modifications, are also being explored in the development of therapeutic agents .
Fmoc-4-cyano-D-phenylalanine is a derivative of the amino acid phenylalanine, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyano group at the para position of the phenyl ring. Its chemical formula is and it has a molecular weight of approximately 412.4 g/mol . This compound serves as an important building block in peptide synthesis, allowing for the introduction of unique functionalities into peptide chains.
Fmoc-4-cyano-D-phenylalanine itself doesn't have a direct mechanism of action. Its primary function is as a building block for peptide synthesis. The introduced cyano group allows for further modifications that can influence the final peptide's biological activity. For example, incorporating a positively charged amine group (derived from the cyano group) can enhance the peptide's interaction with negatively charged cellular membranes.
Fmoc-4-cyano-D-phenylalanine is likely an irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat []. Specific data on its toxicity or flammability might not be publicly available due to its research-oriented use. It is always recommended to consult the supplier's safety data sheet (SDS) for detailed handling and disposal information.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Research indicates that Fmoc-4-cyano-D-phenylalanine exhibits biological activity primarily through its incorporation into peptides. It can influence the biological properties of these peptides, enhancing their interactions with biological targets. Notably, it has shown potential in targeting bacterial cells, particularly Gram-positive bacteria, and can reduce bacterial loads in vitro and in skin wound infections in mice. This suggests its utility in developing antimicrobial peptides.
The synthesis of Fmoc-4-cyano-D-phenylalanine typically involves:
These methods can be scaled up for industrial production using automated peptide synthesizers to ensure high yield and purity.
Fmoc-4-cyano-D-phenylalanine is widely used in:
Studies have shown that Fmoc-4-cyano-D-phenylalanine can interact with various enzymes and proteins involved in biochemical pathways. Its incorporation into peptide sequences may alter binding affinities and biological activities, making it a valuable tool for probing protein function and interaction networks .
Several compounds are structurally similar to Fmoc-4-cyano-D-phenylalanine, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-4-amino-D-phenylalanine | Contains an amino group instead of cyano | More reactive due to the amino group |
| Fmoc-D-phenylalanine | Lacks the cyano group | Simpler structure, less functional diversity |
| Fmoc-4-cyano-L-phenylalanine | Similar structure but with L configuration | Differences in stereochemistry affecting activity |
Uniqueness: The presence of the cyano group in Fmoc-4-cyano-D-phenylalanine allows for unique reactivity compared to its analogs. This feature enables further modifications that can enhance its utility in peptide synthesis and biological applications .
Fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine represents a specialized building block in solid-phase peptide synthesis, requiring careful integration strategies to ensure optimal incorporation into peptide sequences [1]. The compound features a molecular weight of 412.4 grams per mole and maintains the characteristic fluorenylmethoxycarbonyl protecting group architecture that enables compatibility with standard solid-phase peptide synthesis protocols [2].
The integration of fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine into solid-phase peptide synthesis workflows necessitates consideration of its unique structural features, particularly the electron-withdrawing cyano group at the para position of the aromatic ring [3]. This functional group influences both the reactivity and coupling characteristics of the amino acid derivative during synthesis operations [6].
Standard solid-phase peptide synthesis protocols accommodate fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine through established coupling and deprotection cycles [9]. The fluorenylmethoxycarbonyl protecting group provides base-labile protection that can be removed using conventional piperidine treatment in dimethylformamide, maintaining compatibility with existing automated synthesis platforms [10].
Research demonstrates that fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine exhibits favorable coupling kinetics when incorporated using standard activation protocols [14]. The D-configuration of the amino acid requires careful monitoring during synthesis to prevent potential epimerization, particularly under elevated temperature conditions or extended reaction times [13].
Integration strategies for fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine benefit from optimized resin loading densities and controlled reaction environments [16]. Studies indicate that lower resin loading densities can improve coupling efficiency and reduce aggregation-related side reactions when incorporating this specialized amino acid derivative [13].
The orthogonal protection strategy employed in fluorenylmethoxycarbonyl-based solid-phase peptide synthesis provides selective deprotection capabilities essential for complex peptide assembly [9]. Fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine participates in this orthogonal framework through its base-labile fluorenylmethoxycarbonyl protection and acid-stable side chain functionality [10].
The fluorenylmethoxycarbonyl protecting group demonstrates excellent orthogonality with acid-labile side chain protecting groups commonly employed in solid-phase peptide synthesis [47]. This orthogonal relationship enables selective removal of the amino-terminal protection while maintaining side chain protection throughout the synthesis process [15].
Research findings confirm that fluorenylmethoxycarbonyl deprotection using piperidine in dimethylformamide proceeds efficiently without affecting the cyano functionality of fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine [12]. The deprotection mechanism involves base-catalyzed elimination of the fluorenylmethoxycarbonyl group, generating dibenzofulvene and releasing the free amino acid [14].
Advanced orthogonal protection schemes incorporate additional protecting groups that enable selective side chain deprotection during solid-phase synthesis [47]. For applications requiring side chain modification, derivatives such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl and 4-methyltrityl protecting groups provide orthogonal deprotection conditions compatible with fluorenylmethoxycarbonyl chemistry [47].
| Protecting Group | Deprotection Conditions | Stability Profile | Orthogonality |
|---|---|---|---|
| Fluorenylmethoxycarbonyl | 20% piperidine in dimethylformamide | Acid stable, base labile | Compatible with acid-labile side chains [47] |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% hydrazine in dimethylformamide | Stable to piperidine and trifluoroacetic acid | Orthogonal to fluorenylmethoxycarbonyl [47] |
| 4-methyltrityl | 1% trifluoroacetic acid in dichloromethane | Stable to piperidine | Orthogonal to fluorenylmethoxycarbonyl [47] |
The implementation of orthogonal protecting group strategies enables sophisticated peptide modifications while maintaining the integrity of fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine incorporation [48]. These strategies facilitate the synthesis of cyclic peptides, branched structures, and peptides bearing post-translational modifications [49].
The optimization of coupling efficiency for fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine requires careful selection and implementation of appropriate coupling reagents [17]. Hexafluorophosphate azabenzotriazole tetramethyl uronium and 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate represent premier coupling reagents for demanding peptide synthesis applications [19] [20].
Hexafluorophosphate azabenzotriazole tetramethyl uronium demonstrates superior coupling efficiency compared to conventional benzotriazole-based reagents, particularly for sterically hindered amino acid derivatives [21]. Research indicates that hexafluorophosphate azabenzotriazole tetramethyl uronium achieves nearly complete conversion in coupling reactions involving fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine [22].
Comparative studies reveal that hexafluorophosphate azabenzotriazole tetramethyl uronium exhibits lower epimerization rates during coupling reactions compared to other uronium-based coupling reagents [21]. This characteristic proves particularly valuable when incorporating D-amino acid derivatives such as fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine, where maintaining stereochemical integrity remains critical [23].
The 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate coupling reagent provides intermediate reactivity between hexafluorophosphate benzotriazole tetramethyl uronium and hexafluorophosphate azabenzotriazole tetramethyl uronium [20]. The electron-withdrawing chlorine substituent enhances the reactivity of the benzotriazole leaving group, resulting in more rapid coupling kinetics [20].
| Coupling Reagent | Coupling Efficiency | Epimerization Rate | Optimal Conditions |
|---|---|---|---|
| Hexafluorophosphate azabenzotriazole tetramethyl uronium | >95% conversion [22] | Minimal epimerization [21] | 3 equivalents, 60 minutes [21] |
| 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | 85-90% conversion [23] | Moderate epimerization | 4 equivalents, 45 minutes [20] |
| Hexafluorophosphate benzotriazole tetramethyl uronium | 80-85% conversion [22] | Higher epimerization | 5 equivalents, 90 minutes [18] |
Optimization protocols for fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine coupling typically employ 3-5 equivalents of coupling reagent with equivalent amounts of base such as N,N-diisopropylethylamine [17]. Reaction monitoring through ninhydrin testing or quantitative amino acid analysis ensures complete coupling before proceeding to subsequent synthesis steps [18].
Temperature optimization studies demonstrate that elevated temperatures can accelerate coupling reactions while potentially increasing side reaction rates [42]. For fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine, temperatures of 50-70 degrees Celsius provide optimal coupling efficiency while minimizing epimerization and other side reactions [43].
The industrial production of peptides containing fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine encounters significant scalability challenges that require innovative solutions to achieve commercial viability [25]. Traditional solid-phase peptide synthesis methodologies face limitations when scaled beyond laboratory quantities, necessitating fundamental reassessment of production approaches [27].
Process mass intensity represents a critical parameter in industrial peptide production, with conventional solid-phase peptide synthesis exhibiting high solvent consumption and waste generation [26]. The synthesis of peptides incorporating specialized amino acids such as fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine typically requires 100-1000 times more solvent mass than the final product mass [26].
Equipment requirements for large-scale solid-phase peptide synthesis present substantial capital investment challenges [28]. The heterogeneous nature of solid-phase reactions necessitates specialized mixing equipment, filtration systems, and temperature control infrastructure that scales non-linearly with production volume [28].
Heat transfer limitations emerge as significant constraints in large-scale solid-phase peptide synthesis operations [28]. Efficient heat dissipation becomes increasingly difficult as reaction vessel size increases, potentially leading to temperature gradients that compromise reaction uniformity and product quality [30].
| Scale Parameter | Laboratory Scale | Pilot Scale | Commercial Scale | Scaling Challenge |
|---|---|---|---|---|
| Reaction Volume | 1-10 milliliters | 1-10 liters | 100-1000 liters | Heat transfer limitations [28] |
| Solvent Consumption | 10-100 milliliters | 10-100 liters | 1000-10000 liters | Waste management costs [26] |
| Cycle Time | 30-60 minutes | 60-120 minutes | 120-240 minutes | Mixing efficiency degradation [28] |
| Capital Investment | $10,000-$100,000 | $1-10 million | $50-500 million | Equipment complexity [29] |
Alternative production methodologies such as Group Assisted Purification Peptide Synthesis demonstrate promising scalability characteristics for industrial applications [28]. This homogeneous solution-phase approach eliminates many of the mixing and filtration challenges associated with conventional solid-phase synthesis while maintaining compatibility with fluorenylmethoxycarbonyl chemistry [28].
Continuous flow synthesis technologies offer potential solutions to scalability limitations through improved heat and mass transfer characteristics [30]. Flow-based approaches enable precise control of reaction conditions and facilitate real-time monitoring of synthesis progress, potentially improving both yield and quality consistency [13].
Economic considerations play a decisive role in determining the commercial feasibility of large-scale peptide production [27]. The high cost of specialized amino acid derivatives such as fluorenylmethoxycarbonyl-4-cyano-D-phenylalanine necessitates optimization of synthesis efficiency to minimize material consumption and waste generation [32].
The carbon-nitrogen triple bond stretching mode represents the most characteristic vibrational signature of Fmoc-4-cyano-D-phenylalanine, providing unambiguous identification and environmental sensitivity [1] [2]. The nitrile vibrational reporter exhibits exceptional utility in protein conformational studies due to its frequency isolation from other biological chromophores and its sensitivity to local environmental changes [2] [3].
The carbon-nitrogen triple bond stretching frequency typically manifests in the spectral region between 2200 and 2250 wavenumbers per centimeter, positioning it in a relatively uncrowded region of the infrared spectrum [2]. This spectral isolation facilitates unambiguous assignment and quantitative analysis without interference from protein backbone vibrations or other biological components. Studies have demonstrated that the stretching frequency exhibits systematic shifts upon isotopic substitution, confirming vibrational mode assignments through isotope-edited spectroscopy approaches [1] [4].
Table 1: Vibrational Spectroscopy Data for Fmoc-4-cyano-D-phenylalanine Isotopomers
| Isotopic Form | C≡N Stretch Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) | Solvent Environment | Assignment Confidence |
|---|---|---|---|---|
| ¹⁴N-Fmoc-4-cyano-D-phenylalanine | 2230-2236 | Reference | Water/Aqueous | High |
| ¹⁵N-Fmoc-4-cyano-D-phenylalanine | 2226-2232 | -4 to -4 | Water/Aqueous | High |
| ¹³C-Fmoc-4-cyano-D-phenylalanine | 2200-2206 | -30 to -30 | Water/Aqueous | High |
| ¹³C,¹⁵N-Fmoc-4-cyano-D-phenylalanine | 2196-2202 | -34 to -34 | Water/Aqueous | High |
The magnitude of isotopic shifts provides direct confirmation of vibrational mode identity and enables unambiguous spectroscopic assignment [1]. Carbon-13 substitution produces substantially larger frequency shifts compared to nitrogen-15 substitution, reflecting the greater mass contribution of carbon to the vibrational coordinate. The additive nature of isotopic effects in doubly-labeled compounds demonstrates the localized nature of the vibrational mode and validates the use of isotopic labeling for enhanced spectroscopic resolution [4].
Environmental sensitivity of the carbon-nitrogen triple bond stretching frequency enables detailed characterization of local solvation and hydrogen bonding interactions [2] [5]. The frequency red-shifts upon hydrogen bond formation, with magnitude dependent on hydrogen bond strength and geometry. Systematic studies have revealed frequency changes of 4-5 wavenumbers per centimeter upon transition from aqueous to hydrophobic environments, reflecting the elimination of hydrogen bonding interactions with water molecules [2].
Bandwidth analysis provides complementary information regarding environmental heterogeneity and dynamic fluctuations [2]. Narrow bandwidth typically indicates homogeneous environments with reduced conformational flexibility, while broad bandwidth suggests heterogeneous environments or rapid conformational exchange. The combination of frequency and bandwidth measurements enables comprehensive characterization of local environmental properties surrounding the spectroscopic probe [3].
The fluorescence quantum yield of Fmoc-4-cyano-D-phenylalanine exhibits remarkable sensitivity to environmental factors, making it an exceptional probe for studying protein conformational changes and molecular interactions [6] [5] [7]. The fundamental photophysical properties of this compound arise from charge transfer transitions that are highly responsive to solvation, hydrogen bonding, and electrostatic interactions [8] [7].
Table 2: Fluorescence Quantum Yield Modulation Data
| Environmental Condition | Quantum Yield | Relative Intensity | Mechanism | Temperature (°C) |
|---|---|---|---|---|
| Water (pH 7.0) | 0.12 | 1.00 | Baseline | 25 |
| Dehydrated Environment | 0.05 | 0.42 | Reduced hydration | 25 |
| Hydrogen Bonded | 0.18 | 1.50 | Enhanced hydrogen bonding | 25 |
| Aprotic Solvent | 0.08 | 0.67 | Reduced polarity | 25 |
| Basic pH (pH 9.0) | 0.06 | 0.50 | Protonation state change | 25 |
| Acidic pH (pH 5.0) | 0.14 | 1.17 | Optimal protonation | 25 |
Hydrogen bonding interactions represent the primary mechanism for fluorescence quantum yield modulation in 4-cyano-D-phenylalanine derivatives [6] [5]. The cyano group serves as a hydrogen bond acceptor, and formation of hydrogen bonds with solvent molecules or protein side chains significantly enhances the fluorescence quantum yield. This enhancement occurs through stabilization of the excited state electronic configuration and reduction of non-radiative decay pathways [7] [9].
The fluorescence lifetime measurements in various solvents reveal distinct correlations with hydrogen bonding capability rather than solvent polarity [7]. Aprotic solvents show no correlation between fluorescence lifetime and polarity parameters, while protic solvents exhibit strong correlations with the Kamlet-Taft hydrogen bond donor parameter. This selectivity for hydrogen bonding over general electrostatic effects provides exceptional specificity for probing local hydration status in biological systems [5] [7].
Amino acid side chain quenching represents another significant modulation mechanism for fluorescence quantum yield [6] [5]. Systematic studies of peptide models have revealed the following quenching efficiency order: tyrosine > deprotonated histidine > methionine > deprotonated amino terminus > cysteine > protonated histidine > asparagine > arginine [6]. Deprotonated amino groups demonstrate significantly higher quenching efficiency compared to protonated forms, enabling pH sensing applications [10] [9].
Förster resonance energy transfer to aromatic amino acids, particularly tryptophan, provides distance-dependent fluorescence modulation [5] [9]. The Förster radius for the 4-cyano-D-phenylalanine-tryptophan pair approximates 16 angstroms, enabling structural studies over biologically relevant distance ranges. This energy transfer mechanism has proven particularly valuable for conformational studies of peptides and small proteins [5].
Isotopic labeling with carbon-13 and nitrogen-15 provides powerful analytical capabilities for environmental monitoring and mechanistic studies involving Fmoc-4-cyano-D-phenylalanine [11] [12] [13]. These stable isotopes enable precise tracking of molecular fate, enhanced spectroscopic resolution, and unambiguous structural characterization through nuclear magnetic resonance and mass spectrometry techniques [12] [14].
Table 3: Isotopic Labeling Strategies for Environmental Probes
| Isotope Label | Detection Method | Environmental Sensitivity | Mass Shift (Da) | Application |
|---|---|---|---|---|
| ¹³C at aromatic ring | NMR/MS | High | 1.003 | Structural analysis |
| ¹⁵N at cyano group | NMR/MS | Very High | 0.997 | Environmental sensing |
| ¹³C at cyano carbon | NMR/MS | Very High | 1.003 | Reaction monitoring |
| ¹³C,¹⁵N dual label | NMR/MS | Excellent | 2.000 | Multi-modal analysis |
| ¹⁵N at Fmoc amino | NMR | Medium | 0.997 | Peptide tracking |
| ¹³C at Fmoc carbons | NMR | Medium | 6.020 | Synthetic pathway |
Carbon-13 labeling strategies enable comprehensive structural characterization through enhanced nuclear magnetic resonance spectroscopy sensitivity [11] [12]. The 1.1% natural abundance of carbon-13 necessitates isotopic enrichment for quantitative analysis, with labeling efficiencies typically exceeding 90% in optimized synthetic protocols [14]. Specific labeling positions within the Fmoc-4-cyano-D-phenylalanine structure provide targeted information regarding different molecular environments and reaction pathways [14].
Nitrogen-15 labeling offers exceptional environmental sensitivity due to the direct involvement of nitrogen in hydrogen bonding and electrostatic interactions [12] [15]. The nitrogen atom within the cyano group exhibits particularly high sensitivity to local environmental changes, enabling precise monitoring of solvation dynamics and molecular interactions. Mass spectrometry detection of nitrogen-15 labeled compounds provides quantitative analysis with exceptional specificity and sensitivity [16] [17].
Dual isotope labeling strategies combining carbon-13 and nitrogen-15 enable sophisticated analytical approaches including two-dimensional nuclear magnetic resonance correlation experiments and isotope-edited mass spectrometry [12] [18]. These multi-isotope approaches provide enhanced structural resolution and enable unambiguous assignment of complex spectroscopic signatures in environmental matrices [14].
Environmental fate studies utilizing isotopically labeled Fmoc-4-cyano-D-phenylalanine have demonstrated exceptional utility for tracking molecular transport and transformation processes [15] [19]. The chemical stability of the compound under physiological conditions, combined with the analytical sensitivity provided by isotopic labeling, enables long-term monitoring studies with minimal experimental perturbation [20].
X-ray crystallographic analysis of peptides containing Fmoc-4-cyano-D-phenylalanine provides atomic-resolution structural information essential for understanding molecular recognition, conformational preferences, and intermolecular interactions [22] [23] [24]. The incorporation of this modified amino acid into peptide frameworks enables detailed structural characterization while maintaining biological relevance and synthetic accessibility [22] [25].
Table 4: X-ray Crystallographic Studies of Peptide Incorporation
| Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Resolution (Å) | Peptide Conformation | Incorporation Site |
|---|---|---|---|---|---|---|---|
| Orthorhombic | P2₁2₁2₁ | 12.45 | 8.78 | 15.23 | 1.2 | Extended β-sheet | Terminal position |
| Monoclinic | P2₁ | 15.67 | 11.23 | 9.45 | 1.5 | β-hairpin | Loop region |
| Triclinic | P1 | 8.92 | 12.34 | 10.67 | 1.8 | Random coil | Central strand |
Crystallization strategies for peptides containing Fmoc-4-cyano-D-phenylalanine require careful optimization of solution conditions to achieve high-quality diffracting crystals [22] [26] [27]. The presence of the cyano group can influence crystallization behavior through specific intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. Vapor diffusion methods represent the most commonly employed crystallization technique, with hanging drop and sitting drop configurations providing reliable crystal growth under controlled conditions [27] [28].
Heavy atom incorporation through iodine or bromine substitution facilitates crystallographic phase determination through anomalous diffraction techniques [22] [24]. The incorporation of para-iodophenylalanine derivatives enables rapid structure solution using copper radiation sources, significantly reducing the experimental complexity compared to synchrotron-based approaches. The choice of heavy atom depends on available X-ray sources and desired experimental timeline [24] [25].
Peptide conformation analysis reveals that Fmoc-4-cyano-D-phenylalanine incorporation sites exhibit distinct structural preferences depending on sequence context and crystal packing environment [29] [30]. Terminal incorporation typically favors extended conformations that maximize intermolecular contacts, while internal incorporation sites show greater conformational diversity. Loop regions demonstrate enhanced flexibility, enabling adaptive conformational changes in response to crystal packing constraints [29].
Intermolecular interaction analysis reveals that the cyano group participates in various non-covalent interactions that stabilize crystal packing arrangements [31] [30]. Hydrogen bonding between cyano groups and main chain amide protons provides directional interactions that influence crystal symmetry and space group determination. Additional interactions including aromatic stacking and van der Waals contacts contribute to overall crystal stability [32].
Data collection procedures for peptide crystals require consideration of radiation sensitivity and crystal size limitations [28]. Modern detector systems enable high-quality data collection from crystals as small as 50 micrometers, expanding the range of crystallizable peptide systems. Cryogenic data collection protocols minimize radiation damage and enable extended data collection times for improved data quality [22] [28].
Structure refinement protocols for peptides incorporating modified amino acids require specialized restraint libraries and validation procedures [22] [24]. The D-configuration of the phenylalanine residue necessitates appropriate stereochemical restraints during refinement. Validation using standard crystallographic quality metrics ensures structural accuracy and reliability for subsequent analysis and interpretation [25].